molecular formula C6H5F3N2O B1455238 3-(Trifluoromethoxy)pyridin-4-amine CAS No. 827586-90-3

3-(Trifluoromethoxy)pyridin-4-amine

Cat. No. B1455238
M. Wt: 178.11 g/mol
InChI Key: QVXXNMHZXMHXJZ-UHFFFAOYSA-N
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Description

“3-(Trifluoromethoxy)pyridin-4-amine” is a chemical compound with the molecular formula C6H5F3N2O . It is used in the field of research and development .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “3-(Trifluoromethoxy)pyridin-4-amine”, has been discussed in several papers . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular weight of “3-(Trifluoromethoxy)pyridin-4-amine” is 178.11 . The molecular structure can be analyzed using various methods, such as the NBO program implemented in the GAUSSIAN 16W package .


Chemical Reactions Analysis

Trifluoromethylpyridines, including “3-(Trifluoromethoxy)pyridin-4-amine”, are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

The boiling point of “3-(Trifluoromethoxy)pyridin-4-amine” is 110-114 °C (Press: 11 Torr), and its density is 1.421±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Catalytic Applications

Group 3 metal triamido complexes, particularly those of yttrium and gadolinium, have been utilized as catalysts for ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, showcasing the potential of pyridine derivatives in catalysis. The process benefits significantly from the addition of secondary amines, improving catalytic activity through the formation of a mixed ligated complex (Haruki Nagae, Y. Shibata, H. Tsurugi, & K. Mashima, 2015).

Synthesis and Functionalization

An efficient and straightforward synthesis method has been developed for 2-, 3-, and 4-(trifluoromethoxy)pyridines, making these compounds accessible for life-sciences-oriented research. This synthesis approach allows for the regioselective functionalization of these pyridines, offering valuable building blocks for further research (Baptiste Manteau et al., 2010).

Building Blocks for Medicinal and Agrochemical Research

A scalable and simple protocol for regioselective trifluoromethoxylation of functionalized pyridines and pyrimidines has been reported, producing valuable scaffolds for further elaboration. This development opens up new avenues for the discovery and development of novel drugs and agrochemicals, demonstrating the importance of the trifluoromethoxy group in medicinal chemistry (Pengju Feng et al., 2016).

Material Science Applications

Redox-active coordination frameworks incorporating pyridine derivatives have been synthesized, displaying significant potential in material sciences. For instance, the tris(4-(pyridin-4-yl)phenyl)amine ligand has been utilized in Cu(II) frameworks, demonstrating the ability to undergo chemical oxidation and showcasing the ligand’s potential as a structural motif for developing multifunctional frameworks (C. Hua, P. Turner, & D. D’Alessandro, 2013).

Safety And Hazards

When handling “3-(Trifluoromethoxy)pyridin-4-amine”, it is advised to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Use only under a chemical fume hood. Do not breathe mist/vapors/spray. Do not ingest .

Future Directions

Trifluoromethylpyridines, including “3-(Trifluoromethoxy)pyridin-4-amine”, are expected to have many novel applications in the future . They are used in the agrochemical and pharmaceutical industries, and many candidates are currently undergoing clinical trials .

properties

IUPAC Name

3-(trifluoromethoxy)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)12-5-3-11-2-1-4(5)10/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXXNMHZXMHXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678828
Record name 3-(Trifluoromethoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)pyridin-4-amine

CAS RN

827586-90-3
Record name 3-(Trifluoromethoxy)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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